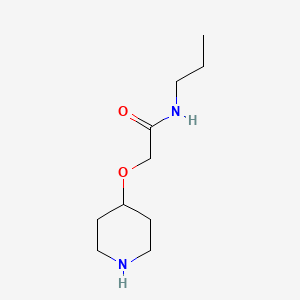

2-(4-Piperidinyloxy)-N-propylacetamide

Description

2-(4-Piperidinyloxy)-N-propylacetamide (CAS 902836-22-0) is a nitrogen-containing heterocyclic compound characterized by a piperidinyloxy moiety linked to an N-propylacetamide group. It is primarily utilized as a pharmaceutical intermediate, enabling the synthesis of bioactive molecules targeting neurological and inflammatory disorders . The compound is synthesized via nucleophilic substitution or condensation reactions, as exemplified by procedures involving trifluoroacetic acid-mediated deprotection and subsequent purification . Its structural flexibility allows for modifications to optimize pharmacokinetic properties, such as lipophilicity and metabolic stability.

Properties

IUPAC Name |

2-piperidin-4-yloxy-N-propylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-2-5-12-10(13)8-14-9-3-6-11-7-4-9/h9,11H,2-8H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZQLDIRIOACOLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)COC1CCNCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00639910 | |

| Record name | 2-[(Piperidin-4-yl)oxy]-N-propylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00639910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902836-22-0 | |

| Record name | 2-[(Piperidin-4-yl)oxy]-N-propylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00639910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Piperidinyloxy)-N-propylacetamide typically involves the reaction of 4-hydroxypiperidine with propylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

Starting Materials: 4-hydroxypiperidine, propylamine, acetic anhydride.

Reaction Conditions: The reaction is conducted in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation. The temperature is maintained at around 0-5°C during the addition of acetic anhydride, followed by gradual warming to room temperature.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 2-(4-Piperidinyloxy)-N-propylacetamide.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Piperidinyloxy)-N-propylacetamide may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Piperidinyloxy)-N-propylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Reduced amine derivatives.

Substitution: Substituted acetamide derivatives.

Scientific Research Applications

2-(4-Piperidinyloxy)-N-propylacetamide has found applications in several scientific domains:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its therapeutic potential in treating neurological disorders due to its ability to interact with specific receptors in the brain.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of 2-(4-Piperidinyloxy)-N-propylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to target sites and modulate their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effect.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Piperazine/Piperidine Derivatives

- N-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(piperazin-1-yl)-N-propylacetamide (7a) Structure: Replaces the piperidinyloxy group with a piperazine ring and incorporates a methoxy-substituted tetrahydronaphthalenyl group. Key Difference: The piperazine ring enhances hydrogen-bonding interactions with dopaminergic receptors, whereas the piperidinyloxy group in 2-(4-Piperidinyloxy)-N-propylacetamide may prioritize steric adaptability for intermediate derivatization.

Phenoxy Acetamides

- LEO 29102 (2-{6-[2-(3,5-Dichloro-4-pyridyl)acetyl]-2,3-dimethoxyphenoxy}-N-propylacetamide) Structure: Features a phenoxy core with acetyl and dichloropyridyl substituents. Activity: A soft-drug phosphodiesterase 4 (PDE4) inhibitor designed for topical treatment of atopic dermatitis (IC50 = 3.2 nM) . Key Difference: The electron-withdrawing chlorine atoms and methoxy groups enhance PDE4 binding affinity, contrasting with the unsubstituted piperidinyloxy group in 2-(4-Piperidinyloxy)-N-propylacetamide, which lacks direct enzyme-targeting motifs.

Coumarin-Based Analogues

- 2-(6-Methoxy-2-oxo-2H-chromen-7-yloxy)-N-propylacetamide (28)

- Structure : Integrates a coumarin scaffold linked via an ether bond to the acetamide.

- Activity : Demonstrates acaricidal activity (LC50 = 12.5 µg/mL) against agricultural pests, attributed to the coumarin moiety’s ability to disrupt insect mitochondrial function .

- Key Difference : The planar coumarin ring enhances UV absorption and photostability, whereas the piperidinyloxy group offers conformational flexibility for CNS-targeting applications.

Heterocyclic Variations

- 2-[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N-(2-hydroxypropyl)-N-propylacetamide Structure: Contains an imidazopyridine core with chloroaryl substituents. Activity: Exhibits kinase inhibitory activity, though specific targets remain underexplored .

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Mechanistic Insights

- Dopamine Agonists (e.g., Compound 7a) : The piperazine ring in 7a facilitates strong interactions with the orthosteric binding site of dopamine receptors via hydrogen bonding with Asp114 and π-cation interactions with Tyr408 . In contrast, 2-(4-Piperidinyloxy)-N-propylacetamide’s lack of a basic nitrogen reduces receptor affinity, making it more suitable as a synthetic precursor.

- PDE4 Inhibitors (e.g., LEO 29102) : The dichloropyridyl group in LEO 29102 binds to the PDE4 catalytic pocket’s hydrophobic subpocket, while its soft-drug design ensures rapid hepatic inactivation, minimizing systemic side effects .

- Agricultural Agents (e.g., Compound 28) : The coumarin core generates reactive oxygen species under UV light, enhancing acaricidal efficacy .

Biological Activity

2-(4-Piperidinyloxy)-N-propylacetamide is a chemical compound notable for its unique structural features and potential therapeutic applications. This compound contains a piperidine ring, which is substituted with a hydroxyl group, and an N-propylacetamide moiety. Its molecular formula is C${12}$H${18}$N$_{2}$O, with a molecular weight of approximately 210.29 g/mol. The compound has garnered attention in medicinal chemistry for its biological activity, particularly in pharmacological contexts.

The biological activity of 2-(4-Piperidinyloxy)-N-propylacetamide primarily involves its interactions with various biological targets, including receptors and enzymes. Research indicates that it may function as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways. Furthermore, it may inhibit enzyme activity by binding to active sites, thereby modulating their catalytic functions.

Biological Activity

The compound has been studied for several pharmacological activities:

- Antidepressant Effects : Investigations suggest that 2-(4-Piperidinyloxy)-N-propylacetamide may exhibit antidepressant-like effects in animal models, potentially through modulation of neurotransmitter systems.

- Analgesic Properties : Preclinical studies indicate that this compound may possess analgesic effects, making it a candidate for pain management therapies.

- Neuroprotective Effects : There is emerging evidence suggesting neuroprotective properties, which could be beneficial in conditions such as Alzheimer's disease.

Comparative Analysis

To better understand the uniqueness of 2-(4-Piperidinyloxy)-N-propylacetamide, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-Propylacetamide | Simple acetamide structure without piperidine ring | Lacks piperidine hydroxyl functionality |

| 4-Hydroxy-N-propylacetamide | Hydroxyl group at para position on phenyl ring | Contains phenolic hydroxyl group |

| 1-(4-Piperidinyl)-N-propylmethanamine | Piperidine ring with a different amine substituent | Different nitrogen substitution affecting activity |

| 2-(4-Morpholinoxy)-N-propylacetamide | Morpholine ring instead of piperidine | Morpholine offers different electronic properties |

Synthesis Methods

The synthesis of 2-(4-Piperidinyloxy)-N-propylacetamide can be achieved through several methods. Common approaches include:

- Direct Alkylation : Using piperidine derivatives and acetamides under controlled conditions.

- Functional Group Modification : Modifying existing piperidine compounds to introduce the hydroxyl and propyl groups.

Case Studies

Several studies have been conducted to evaluate the biological activity of 2-(4-Piperidinyloxy)-N-propylacetamide:

- A study published in Journal of Medicinal Chemistry explored its antidepressant effects in rodent models, demonstrating significant reductions in depressive-like behaviors compared to control groups.

- Another investigation in Pharmacology Biochemistry and Behavior highlighted its analgesic properties, showing efficacy in reducing pain responses in inflammatory models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.